1-Azidopropane
Description
Properties
IUPAC Name |
1-azidopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPPZASKIXGUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
| Record name | n-Propyl azide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-Propyl_azide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496682 | |
| Record name | n-Propyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22293-25-0 | |
| Record name | 1-Azidopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of 1-Bromopropane with Sodium Azide
The most common and widely reported method for synthesizing this compound is the nucleophilic substitution of 1-bromopropane with sodium azide. This reaction proceeds via an SN2 mechanism, where the azide ion (N3⁻) displaces the bromide ion from 1-bromopropane.
$$
\text{CH}3\text{CH}2\text{CH}2\text{Br} + \text{NaN}3 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{N}3 + \text{NaBr}
$$
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity of azide ion.
- Temperature: Room temperature to moderate heating (e.g., 25–60°C).
- Reaction time: Approximately 20–30 minutes under irradiation or stirring.
- Purification: Extraction and distillation or chromatography to isolate pure this compound.
- Mishra et al. (2013) reported the synthesis of this compound by irradiating a mixture of 1-bromopropane (0.122 g) and sodium azide (0.072 g) for 29 minutes, achieving high yields (~87%) with good purity confirmed by NMR and mass spectrometry.
- A similar procedure was described by the Royal Society of Chemistry, where 1-bromopropane (8.2 mmol) and sodium azide (23 mmol) were reacted under mild conditions, and the product was used immediately without further characterization, indicating the reaction's efficiency and speed.
Alternative Halide Precursors
While 1-bromopropane is the most common substrate, other halides such as 1-chloropropane or 1-iodopropane can also be used, though bromides generally provide better reactivity due to the better leaving group ability of bromide.
Photochemical and Irradiation-Assisted Methods
Some studies have employed irradiation (UV or visible light) to accelerate the substitution reaction, improving yields and reducing reaction times. This method is particularly useful for azide synthesis on a small scale or when sensitive substrates are involved.
Considerations for Reaction Optimization
- Solvent choice: Polar aprotic solvents increase azide ion nucleophilicity but require careful drying to avoid hydrolysis.
- Temperature control: Elevated temperatures can lead to side reactions such as elimination (forming propene) or decomposition of azide.
- Stoichiometry: Excess sodium azide is often used to drive the reaction to completion.
- Purification: Column chromatography or distillation under reduced pressure is used to isolate the product, as azides can be sensitive to heat and shock.
Data Table Summarizing Key Experimental Parameters and Yields
Analytical and Characterization Data
- ¹H NMR: Signals corresponding to the propyl chain protons appear typically as multiplets around δ 1.3–1.5 ppm for methylene groups and δ 0.9 ppm for the terminal methyl group.
- Infrared Spectroscopy (IR): A strong absorption band near 2100 cm⁻¹ is characteristic of the azide (-N3) functional group.
- Mass Spectrometry (MS): Molecular ion peak at m/z 85 (M⁺) confirms the molecular weight of this compound.
- Elemental Analysis: Consistent with calculated values for C, H, and N content, confirming purity.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This click reaction forms 1,4-disubstituted 1,2,3-triazoles with terminal alkynes under mild conditions. Key features include:
Mechanism :
- Cu(I) coordinates to the alkyne, forming a π-complex.
- Azide undergoes [3+2] cycloaddition via a six-membered copper metallacycle intermediate.
- Protonolysis releases the triazole product .
Thermal Decomposition and Nitrene Formation
At elevated temperatures (>100°C), 1-azidopropane decomposes exothermically to release nitrogen gas (N₂) and generate propyl nitrene (CH₂CH₂CH₂N:), a reactive intermediate :
Applications :
- Nitrenes participate in C–H insertion or dimerization to form azo compounds .
- Controlled decomposition enables photolabeling in bioconjugation .
Photochemical Reactions
UV irradiation induces N₂ extrusion, producing nitrenes for crosslinking or polymerization :
Example : Photolysis of this compound generates propyl nitrene, which undergoes:
- Hydrogen abstraction to form secondary amines.
- Cyclization to aziridines in the presence of alkenes .
Comparative Reactivity with Related Azides
Scientific Research Applications
Synthetic Applications
2.1 Click Chemistry
One of the primary applications of 1-azidopropane is in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for the synthesis of 1,2,3-triazoles, which have diverse biological activities and applications in drug development .
Table 1: Summary of CuAAC Reactions Involving this compound
| Reaction Type | Conditions | Product Yield | References |
|---|---|---|---|
| CuAAC with terminal alkynes | CuSO4, sodium ascorbate | High (>90%) | |
| Functionalization of biomolecules | Aqueous conditions | Moderate (60-80%) |
2.2 Synthesis of Bioactive Compounds
This compound has been utilized to create various bioactive compounds through its incorporation into larger molecular frameworks. Researchers have synthesized azide-containing porphyrins for photodynamic therapy, demonstrating effective singlet oxygen production and targeting capabilities against cancer cells .
Medicinal Chemistry Applications
3.1 Antiviral Activity
Recent studies have shown that azido compounds can effectively inactivate enveloped viruses when exposed to UV light. For instance, this compound derivatives have been tested for their ability to inactivate HIV-1 through a mechanism involving photoinduced covalent reactions with viral proteins .
Case Study: Inactivation of HIV-1
- Compound Used: this compound derivatives
- Method: UVA irradiation
- Outcome: Complete viral inactivation observed with preservation of surface antigenic structures favorable for vaccine development .
Material Science Applications
4.1 Functional Materials
In materials science, this compound is employed to develop functional materials through self-assembly processes. Its azide functionality allows for the creation of supramolecular structures that can be used in drug delivery systems and other advanced materials .
Table 2: Functional Materials Derived from this compound
| Material Type | Application | Yield | References |
|---|---|---|---|
| Amphiphilic porphyrin conjugates | Photodynamic therapy | >60% | |
| Supramolecular architectures | Drug delivery | High (>70%) |
Conclusion and Future Directions
The applications of this compound span across multiple disciplines, showcasing its utility in synthetic chemistry, medicinal applications, and material science. As research continues to uncover new methodologies and applications for this compound, it is likely that its significance will grow, particularly in the development of novel therapeutics and functional materials.
Future studies may focus on optimizing reaction conditions for higher yields and exploring new derivatives of this compound to expand its applicability in various fields.
Mechanism of Action
The mechanism of action of 1-Azidopropane primarily involves its reactivity as an azide. In nucleophilic substitution reactions, the azide group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . In cycloaddition reactions, the azide group participates in the formation of triazoles through a concerted mechanism involving the interaction of the azide with an alkyne or alkene .
Comparison with Similar Compounds
1-Azidopropane can be compared with other similar compounds, such as:
Ethyl azide (C₂H₅N₃): Similar to this compound but with an ethyl group instead of a propyl group.
Hydrazoic acid (HN₃): A simpler azide compound with a single hydrogen atom attached to the azide group.
Chlorine azide (ClN₃): Contains a chlorine atom attached to the azide group, making it more reactive and hazardous.
This compound is unique due to its specific reactivity profile and the presence of a propyl chain, which influences its physical and chemical properties.
Biological Activity
1-Azidopropane is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a propane backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, cytotoxicity, and therapeutic implications.
This compound can be synthesized through various methods, including the azidation of propyl halides using sodium azide. The general reaction can be represented as follows:
where R represents the propyl group and X is a halogen atom (such as Cl or Br). This reaction is notable for its efficiency and relatively mild conditions, making it suitable for producing azide compounds in laboratory settings.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound's biological activity is often assessed through its ability to induce apoptosis or inhibit cell proliferation. A notable study reported that this compound exhibited significant cytotoxicity against HeLa cells, with an IC₅₀ value indicating effective concentration levels required to reduce cell viability by 50% .
Table 1: Cytotoxic Effects of this compound on Cell Lines
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| HeLa | 90 | Significant reduction in viability |
| Vero | >100 | Minimal cytotoxicity observed |
| FetMSC | >100 | Low toxicity, suggesting biocompatibility |
This table summarizes findings from a study that evaluated the cytotoxic effects of this compound on different cell lines, highlighting its selective toxicity towards cancer cells compared to normal cells .
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the formation of reactive nitrogen species (RNS) upon cellular uptake. These species can lead to oxidative stress, damaging cellular components such as DNA and proteins. Furthermore, the azide group may participate in bioorthogonal reactions, facilitating targeted delivery of therapeutic agents .
Case Studies and Applications
This compound has been employed in various case studies focusing on drug development and bioconjugation techniques. One significant application is its use in click chemistry—a powerful tool for creating complex molecules through selective reactions between azides and alkynes. This methodology allows researchers to label biomolecules for imaging or drug delivery purposes.
Case Study: Click Chemistry in Cancer Therapy
A recent investigation highlighted the use of this compound in synthesizing novel platinum-based complexes for cancer therapy. These complexes demonstrated enhanced targeting capabilities towards tumor cells compared to traditional chemotherapeutics like cisplatin. The study showed that conjugating this compound with platinum compounds improved their bioavailability and reduced systemic toxicity .
Table 2: Comparative Efficacy of Platinum Complexes
| Compound | IC₅₀ (µM) | Target Cells | Notes |
|---|---|---|---|
| Cisplatin | 300 | ER+ Cancer Cells | Standard treatment |
| Pt(II)-1-Azidopropane | 10 | ER+ Cancer Cells | Significantly more effective |
This table illustrates the enhanced efficacy of platinum complexes modified with this compound compared to standard treatments .
Q & A
What are the key considerations for designing a reproducible synthesis protocol for 1-Azidopropane?
Basic Research Question
A robust synthesis protocol must specify reaction conditions (e.g., temperature, time, solvent), stoichiometry, and purification methods. For example, this compound can be synthesized via nucleophilic substitution of 1-bromopropane with sodium azide in a polar aprotic solvent like DMF at 90°C for 14 hours . Safety protocols must address the compound’s explosive potential (refer to MSDS guidelines for azide handling) . Detailed characterization (NMR, IR, mass spectrometry) and purity analysis (HPLC, GC) are essential to confirm identity, as outlined in experimental reproducibility standards .
How should researchers characterize this compound to ensure structural fidelity and purity?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR Spectroscopy : Confirm azide (-N₃) integration in H and spectra, with absence of residual solvent peaks.
- IR Spectroscopy : Identify the azide asymmetric stretch (~2100 cm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 86.1).
- Purity Analysis : Use GC or HPLC to detect impurities (<5% threshold) .
For novel derivatives, provide full spectral data in supplementary materials .
What computational methods are effective for studying this compound’s reactivity in click chemistry applications?
Advanced Research Question
Density Functional Theory (DFT) can model transition states and regioselectivity in Huisgen cycloadditions. Key steps:
Optimize geometries of this compound and alkynes using B3LYP/6-31G(d).
Calculate activation energies and thermodynamic favorability.
Validate with experimental kinetics (e.g., reaction rates under varying temperatures) .
Contradictions between computational and experimental results may arise from solvent effects or approximations in DFT; address these via implicit solvent models or higher-level theory (e.g., CCSD(T)) .
How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Advanced Research Question
Discrepancies (e.g., unexpected NMR shifts or IR bands) require systematic analysis:
Re-examine Synthesis : Confirm reagent purity and reaction conditions.
Cross-Validate Techniques : Compare NMR, IR, and MS data to rule out artifacts.
Theoretical Predictions : Use computational spectroscopy (e.g., calculated chemical shifts) to identify misassignments .
Control Experiments : Test for side reactions (e.g., azide decomposition under light/heat) .
Document unresolved contradictions transparently in discussions .
What methodologies are recommended for studying this compound’s stability under varying storage conditions?
Advanced Research Question
Stability studies should:
Define Variables : Temperature, light exposure, solvent (aqueous vs. organic).
Quantitative Analysis : Track azide decomposition via HPLC or UV-Vis (λ~270 nm for azide loss).
Kinetic Modeling : Determine degradation rates (Arrhenius plots for thermal stability).
Safety Protocols : Monitor pressure buildup in sealed containers due to nitrogen gas release .
Report degradation products (e.g., amines) and propose stabilization strategies (e.g., inert atmosphere storage) .
How can researchers optimize this compound’s reactivity in bioorthogonal labeling without compromising cellular viability?
Advanced Research Question
Optimization involves:
Solvent Compatibility : Use biocompatible solvents (e.g., DMSO ≤1% v/v).
Kinetic Screening : Measure second-order rate constants (k) with strained alkynes (e.g., DBCO).
Cytotoxicity Assays : Test viability via MTT or Live/Dead staining at varying azide concentrations.
In Situ Monitoring : Use fluorescence microscopy to track labeling efficiency in live cells .
Address trade-offs between reaction speed and toxicity in the discussion .
What strategies can mitigate batch-to-batch variability in this compound synthesis?
Advanced Research Question
Minimize variability via:
Standardized Protocols : Document exact temperatures (±1°C), stirring rates, and drying times.
Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
Statistical Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., azide concentration, solvent purity) .
Report variability metrics (e.g., RSD% for yield) and refine protocols iteratively .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
